1-ethyl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-Ethyl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a urea moiety linked to a pyrazole ring substituted with a pyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Pyrazole Ring:
- Starting with a suitable pyridine derivative, the pyrazole ring is formed through a cyclization reaction involving hydrazine and an appropriate diketone.
- Reaction conditions: Reflux in ethanol or another suitable solvent, with an acid catalyst.
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Alkylation:
- The pyrazole intermediate is then alkylated using ethyl halides under basic conditions to introduce the ethyl group.
- Reaction conditions: Use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
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Urea Formation:
- The final step involves the reaction of the alkylated pyrazole with an isocyanate to form the urea derivative.
- Reaction conditions: Mild heating in a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups, such as reducing the urea moiety to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced amine derivatives.
- Substituted pyrazole or pyridine derivatives with various functional groups.
Scientific Research Applications
1-Ethyl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential as a ligand in biochemical assays, particularly those involving metal ions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea depends on its specific application:
Pharmacological Effects: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects.
Material Properties: In materials science, the compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing the properties of the materials it is incorporated into.
Comparison with Similar Compounds
1-Ethyl-3-(2-(5-methyl-1H-pyrazol-1-yl)ethyl)urea: Lacks the pyridine ring, which may reduce its potential interactions in biological systems.
1-Ethyl-3-(2-(3-pyridinyl)-1H-pyrazol-1-yl)ethyl)urea: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 1-Ethyl-3-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)urea is unique due to the combination of the pyridine and pyrazole rings, which provides a versatile framework for various chemical modifications and applications. This dual-ring system enhances its potential for interactions in both chemical and biological contexts, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-ethyl-3-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-3-16-14(20)17-7-8-19-11(2)9-13(18-19)12-5-4-6-15-10-12/h4-6,9-10H,3,7-8H2,1-2H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDSFLWTQXMMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C(=CC(=N1)C2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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